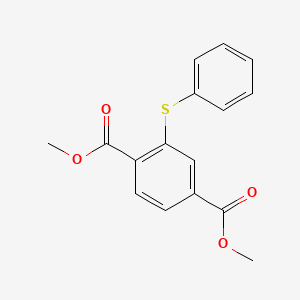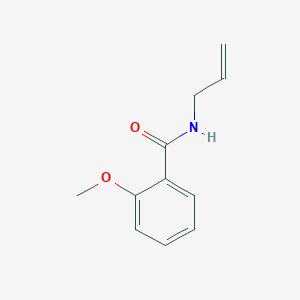
Bis(trimethylsilyl) (2-bromoethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl) (2-bromoethyl)phosphonate is an organophosphorus compound with the molecular formula C8H22BrO3Pψ2. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by trimethylsilyl and 2-bromoethyl groups. This compound is known for its versatility in organic synthesis and its role as an intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) (2-bromoethyl)phosphonate typically involves the reaction of dialkyl phosphonate esters with bromotrimethylsilaneThe reaction involves the conversion of dialkyl phosphonate esters into bis(trimethylsilyl) esters, which are then easily converted into the target acids .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of bromotrimethylsilane as the main reagent, which is known for its ability to cleave lactones, epoxides, acetals, and ethers .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsilyl) (2-bromoethyl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form phosphonic acids.
Reduction: The compound can undergo reduction reactions to form different phosphonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane, trimethylsilyl halides, and various nucleophiles. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include phosphonic acids, substituted phosphonates, and reduced phosphonate derivatives .
Applications De Recherche Scientifique
Bis(trimethylsilyl) (2-bromoethyl)phosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of materials with specific properties, such as flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of bis(trimethylsilyl) (2-bromoethyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets, such as enzymes and receptors, through its phosphonate group. The pathways involved in its mechanism of action include nucleophilic substitution and hydrolysis reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to bis(trimethylsilyl) (2-bromoethyl)phosphonate include:
- Bis(trimethylsilyl) phosphite
- Diethyl 2-bromoethylphosphonate
- Bis(trimethylsilyl)trifluoroacetylphosphonate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the 2-bromoethyl group and the bis(trimethylsilyl) ester. This combination provides distinct reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
69310-54-9 |
|---|---|
Formule moléculaire |
C8H22BrO3PSi2 |
Poids moléculaire |
333.31 g/mol |
Nom IUPAC |
[2-bromoethyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C8H22BrO3PSi2/c1-14(2,3)11-13(10,8-7-9)12-15(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
CRHGHKBDLFQWPX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OP(=O)(CCBr)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)
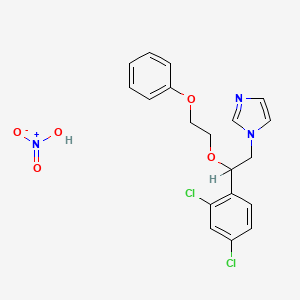
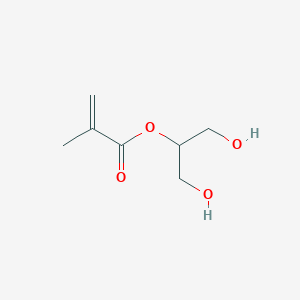
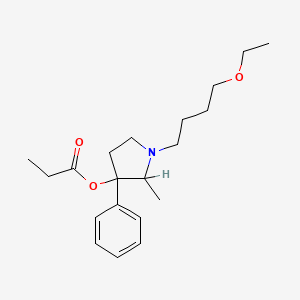
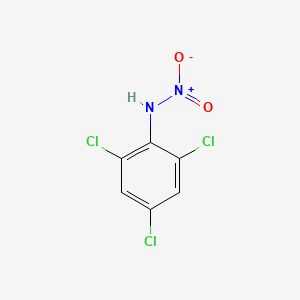


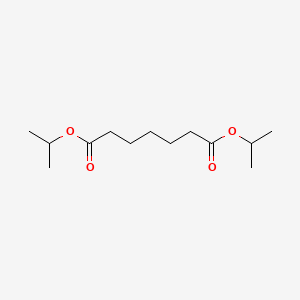
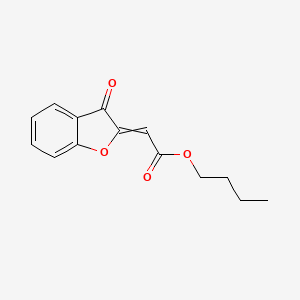
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
